

An In-depth Technical Guide to Pentyl Butyrate: Synthesis, Characterization, and Biological Significance

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Compound of Interest		
Compound Name:	Pentyl butyrate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pentyl butyrate**, a butyrate ester with applications in the flavor and fragrance industries, and potential relevance in pharmaceutical sciences through its hydrolysis to the biologically active molecule, butyrate. This document details its chemical identity, physical properties, synthesis via Fischer esterification, and analytical characterization methods. Furthermore, it delves into the significant signaling pathways modulated by its metabolite, butyrate, which is of considerable interest in drug development.

Chemical Identification and Properties

Pentyl butyrate, also known by its IUPAC name pentyl butanoate or as amyl butyrate, is an organic compound classified as an ester.[1] It is formed from the reaction of pentanol and butyric acid.[1]

Table 1: Chemical Identifiers and Physical Properties of Pentyl Butyrate



Property	Value	Reference
IUPAC Name	Pentyl butanoate	[1]
Synonyms	Pentyl butyrate, Amyl butyrate	[1]
CAS Number	540-18-1	
Chemical Formula	C ₉ H ₁₈ O ₂	
Molecular Weight	158.24 g/mol	
Appearance	Colorless liquid	
Odor	Fruity, reminiscent of pear or apricot	[1]
Boiling Point	185 °C	
Melting Point	-73 °C	
Density	0.866 g/mL	
Solubility	Limited in water; soluble in organic solvents like ethanol and ether.	[2]

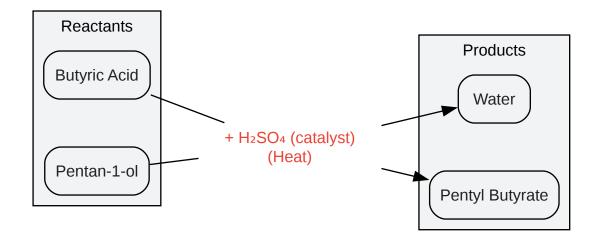
An isomer, 2-**pentyl butyrate** (also known as pentan-2-yl butanoate), exists with the CAS number 60415-61-4.[3]

Experimental Protocols Synthesis of Pentyl Butyrate via Fischer Esterification

The most common method for synthesizing **pentyl butyrate** is the Fischer esterification of pentan-1-ol with butyric acid, using a strong acid catalyst such as sulfuric acid.[1] The following protocol is adapted from general Fischer esterification procedures.

Reaction Scheme:





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Caption: Fischer esterification of pentan-1-ol and butyric acid.

Materials:

- Pentan-1-ol
- Butyric acid
- Concentrated sulfuric acid (H₂SO₄)
- Diethyl ether (or other suitable extraction solvent)
- 5% aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel



Distillation apparatus

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, combine pentan-1-ol and a molar excess of butyric acid.
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a
 heating mantle. Continue the reflux for 1-2 hours to drive the reaction to completion.
- Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.
- Workup Extraction:
 - Transfer the cooled mixture to a separatory funnel.
 - Add diethyl ether to dissolve the organic layer and then add cold water. Shake the funnel gently, venting frequently to release any pressure.
 - Allow the layers to separate and discard the lower aqueous layer.
 - Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will be evolved, so frequent venting is necessary.
 Discard the aqueous layer.
 - Wash the organic layer with brine to remove any residual water-soluble components.
- Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
- Purification Distillation:
 - Filter the dried organic solution to remove the sodium sulfate.
 - Purify the crude pentyl butyrate by simple distillation. Collect the fraction that distills at the boiling point of pentyl butyrate (approximately 185 °C).



Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of **pentyl butyrate**, which may require optimization for specific instrumentation.

Sample Preparation:

- Dilute the purified **pentyl butyrate** sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
- If analyzing from a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

Table 2: Example GC-MS Parameters for Pentyl Butyrate Analysis



Parameter	Setting
Gas Chromatograph	
Injection Volume	1 μL
Inlet Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent
Oven Program	Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-400 amu
Ion Source Temperature	230°C
Transfer Line Temperature	280°C

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- For ¹H NMR, dissolve 5-25 mg of the purified **pentyl butyrate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- For ¹³C NMR, a more concentrated solution (50-100 mg) is recommended.
- Filter the solution into a clean NMR tube to remove any particulate matter.

Analysis:

• Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.



• The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of **pentyl butyrate**.

Biological Activity and Signaling Pathways

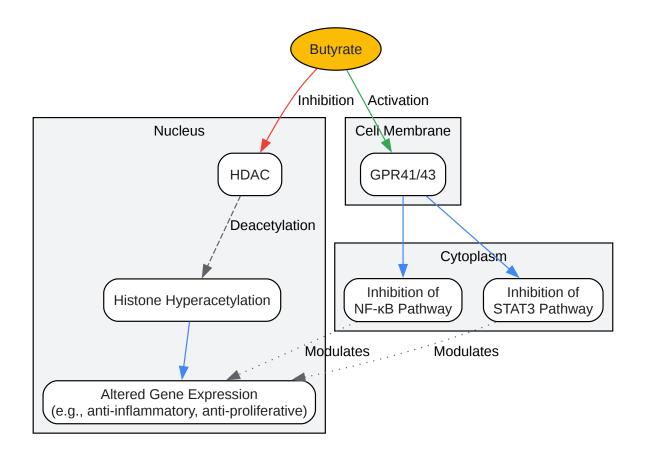
The primary biological significance of **pentyl butyrate** for drug development professionals lies in its role as a pro-drug for butyrate. In biological systems, esterases can hydrolyze **pentyl butyrate** to release pentan-1-ol and butyric acid (butyrate). Butyrate, a short-chain fatty acid, is a well-studied molecule with diverse biological activities.

Butyrate is a known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of numerous genes. This mechanism is central to its anti-inflammatory and anti-cancer effects.

Additionally, butyrate acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), primarily GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can modulate inflammatory responses and other cellular processes.

The downstream effects of HDAC inhibition and GPCR activation by butyrate include the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).





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Caption: Signaling pathways of butyrate, the active metabolite of **pentyl butyrate**.

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